1,2-Dichlorocyclopenta-1,3-diene
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Overview
Description
1,2-Dichlorocyclopenta-1,3-diene is a chemical compound with the molecular formula C₅H₄Cl₂ It is a derivative of cyclopentadiene, where two chlorine atoms are substituted at the 1 and 2 positions of the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichlorocyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of cyclopentadiene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl₂) under controlled conditions. The reaction proceeds as follows:
C5H6+2Cl2→C5H4Cl2+2HCl
The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure selectivity for the 1,2-dichloro product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where cyclopentadiene is reacted with chlorine gas in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace chlorine atoms with hydroxyl groups.
Electrophilic Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) can be used to add across the double bonds.
Cycloaddition: Dienophiles such as maleic anhydride can react with this compound under thermal conditions to form cycloaddition products.
Major Products Formed
Substitution: Products such as 1,2-dihydroxycyclopenta-1,3-diene.
Addition: Products such as 1,2-dibromo-1,2-dichlorocyclopentane.
Cycloaddition: Products such as cyclohexene derivatives.
Scientific Research Applications
1,2-Dichlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dichlorocyclopenta-1,3-diene involves its reactivity with various chemical species. The compound’s double bonds and chlorine substituents make it susceptible to nucleophilic and electrophilic attacks. In cycloaddition reactions, the compound acts as a diene, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichlorocyclopentadiene: Similar structure but with chlorine atoms at the 1 and 3 positions.
1,2-Dibromocyclopenta-1,3-diene: Bromine atoms instead of chlorine.
Cyclopentadiene: The parent compound without any halogen substituents.
Uniqueness
1,2-Dichlorocyclopenta-1,3-diene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of chlorine atoms at the 1 and 2 positions makes it more reactive in substitution and addition reactions compared to its analogs.
Properties
CAS No. |
114736-58-2 |
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Molecular Formula |
C5H4Cl2 |
Molecular Weight |
134.99 g/mol |
IUPAC Name |
1,2-dichlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5H4Cl2/c6-4-2-1-3-5(4)7/h1-2H,3H2 |
InChI Key |
OTPLJXGYBKGLAS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=C1Cl)Cl |
Origin of Product |
United States |
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